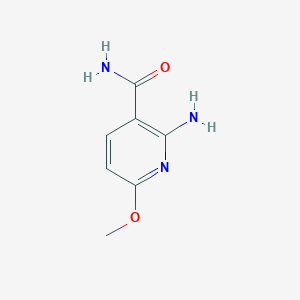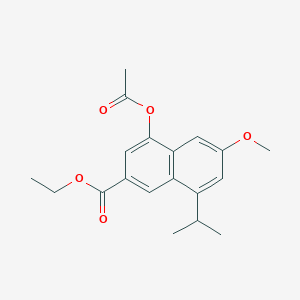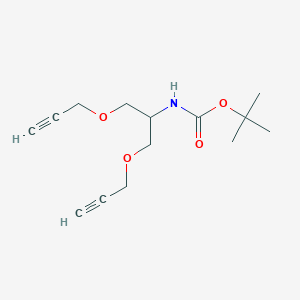
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO4. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and two prop-2-yn-1-yloxy groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dibromopropane and propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the prop-2-yn-1-yloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound is utilized in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and surface modification.
Mécanisme D'action
The mechanism of action of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate involves its ability to undergo chemical transformations that release active intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal applications, the hydrolysis of the carbamate group can release an active drug that interacts with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl prop-2-yn-1-ylcarbamate: A similar compound with a single prop-2-yn-1-yloxy group.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Another related compound with a different substitution pattern on the propane backbone.
Uniqueness
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is unique due to its dual prop-2-yn-1-yloxy groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl N-[1,3-bis(prop-2-ynoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-6-8-17-10-12(11-18-9-7-2)15-13(16)19-14(3,4)5/h1-2,12H,8-11H2,3-5H3,(H,15,16) |
Clé InChI |
FGYIJSWRIWLQFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(COCC#C)COCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


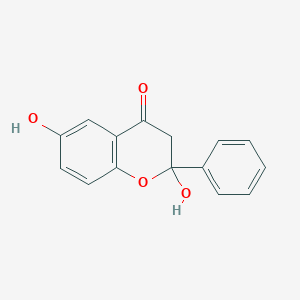
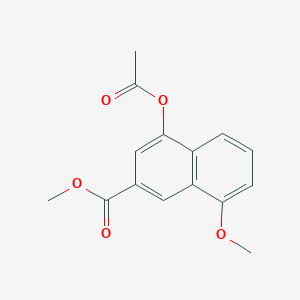
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

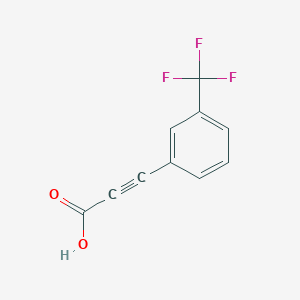
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
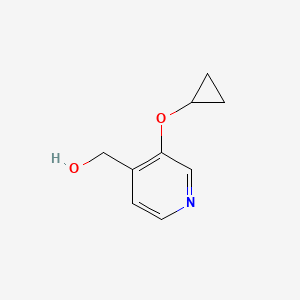
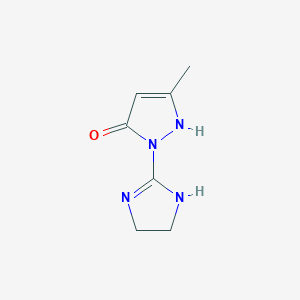
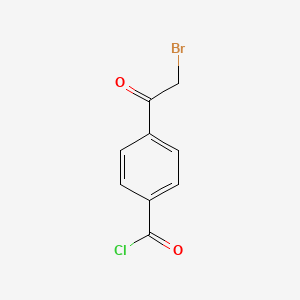

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
